N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine
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Overview
Description
N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine is an organic compound that features a naphthalene ring attached to an amine group, which is further connected to a 2,4-dinitrophenyl group via an ethyl chain. This compound is known for its vibrant coloration due to the presence of the nitro groups, which are strong electron-withdrawing groups. It has applications in various fields, including analytical chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine typically involves the condensation of 2,4-dinitrophenylhydrazine with an appropriate naphthalene derivative under acidic conditions. One common method involves the reaction of 2,4-dinitrophenylhydrazine with naphthaldehyde in a refluxing acidic medium, yielding the target compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted naphthalene and phenyl derivatives.
Scientific Research Applications
N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine has several scientific research applications:
Analytical Chemistry: Used as a reagent for detecting and quantifying various analytes due to its chromogenic properties.
Materials Science: Employed in the development of sensors for detecting heavy metals and ammonia in environmental samples.
Biological Studies: Investigated for its potential antibacterial and antifungal properties.
Medicinal Chemistry: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine involves its interaction with specific molecular targets. The nitro groups on the phenyl ring are highly reactive and can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dinitrophenyl)naphthalen-1-amine: Similar structure but lacks the ethyl chain.
N-(2-p-nitrophenylethyl)-naphthalen-1-amine: Similar structure but with a single nitro group on the phenyl ring.
Uniqueness
N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine is unique due to the presence of two nitro groups on the phenyl ring, which significantly enhances its electron-withdrawing capability. This makes it highly reactive and suitable for various applications in analytical chemistry and materials science.
Properties
IUPAC Name |
N-[2-(2,4-dinitrophenyl)ethyl]naphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-20(23)15-9-8-14(18(12-15)21(24)25)10-11-19-17-7-3-5-13-4-1-2-6-16(13)17/h1-9,12,19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGJKLRLPILQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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